N-carbamoylaspartic acid

Description

Properties

IUPAC Name |

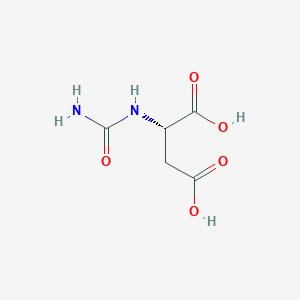

(2S)-2-(carbamoylamino)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O5/c6-5(12)7-2(4(10)11)1-3(8)9/h2H,1H2,(H,8,9)(H,10,11)(H3,6,7,12)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKXYZVTANABHZ-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)NC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30864374 | |

| Record name | N-Carbamoyl-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ureidosuccinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000828 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.7 mg/mL | |

| Record name | Ureidosuccinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000828 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13184-27-5 | |

| Record name | Carbamoylaspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13184-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Carbamoylaspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013184275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Carbamoylaspartic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04252 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Carbamoyl-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-carbamoylaspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-CARBAMOYLASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2521024DK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ureidosuccinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000828 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

174 - 175 °C | |

| Record name | Ureidosuccinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000828 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Enzymology and Biochemical Pathways of N Carbamoyl L Aspartate

De Novo Pyrimidine (B1678525) Biosynthesis Pathway

N-carbamoyl-L-aspartate is formed in the second step of the de novo pyrimidine biosynthesis pathway, a fundamental process for the production of nucleotides required for DNA and RNA synthesis. frontiersin.orgbiorxiv.org This pathway begins with the formation of carbamoyl (B1232498) phosphate (B84403), which then reacts with L-aspartate to produce N-carbamoyl-L-aspartate. frontiersin.orgencyclopedia.pub

Role of Aspartate Transcarbamoylase (ATCase) in N-Carbamoyl-L-Aspartate Synthesis

The synthesis of N-carbamoyl-L-aspartate is catalyzed by the enzyme aspartate transcarbamoylase (ATCase). kenyon.edunih.gov ATCase facilitates the condensation of carbamoyl phosphate and L-aspartate to form N-carbamoyl-L-aspartate and inorganic phosphate. wikipedia.orgebi.ac.uk This reaction is the committed and rate-limiting step in pyrimidine biosynthesis. wikipedia.orgebi.ac.uknih.gov In many organisms, including Escherichia coli, ATCase is a complex allosteric enzyme subject to feedback inhibition by the end-product of the pathway, cytidine (B196190) triphosphate (CTP), and activation by adenosine (B11128) triphosphate (ATP). kenyon.eduwikipedia.org

The catalytic mechanism of ATCase involves the nucleophilic attack of the amino group of L-aspartate on the carbonyl carbon of carbamoyl phosphate. kenyon.edu This reaction leads to the formation of a tetrahedral intermediate. nih.gov Key amino acid residues within the active site of ATCase play crucial roles in stabilizing this transition state. kenyon.edu Specifically, several residues in the electropositive active site stabilize the negatively charged transition state with greater affinity than for the substrates or products. kenyon.edu The phosphate group is neutralized through interactions with the side chains of Ser52, Arg54, and Arg105, the backbones of Thr53, Arg54, and Thr55, and the side chains of Ser80 and Lys84 from an adjacent catalytic subunit. kenyon.edu A lysine (B10760008) residue is proposed to deprotonate the amino group of aspartate, activating it for nucleophilic attack. ebi.ac.uk An arginine residue stabilizes the developing negative charge on the oxygen as the phosphate leaving group is expelled. ebi.ac.uk While a conserved histidine residue (His134) was initially implicated as a general acid or base, studies have shown its pKa is below the optimal pH for enzymatic activity, making its role as a general acid unlikely. researchgate.net

The binding of substrates to ATCase induces significant conformational changes. kenyon.edu The enzyme exists in two main conformational states: a low-activity, low-affinity "tense" (T) state and a high-activity, high-affinity "relaxed" (R) state. wikipedia.orgrcsb.org In the absence of substrates, the enzyme is predominantly in the T state. rcsb.orgacs.org The binding of the first substrate, carbamoyl phosphate, primes the active site for the binding of L-aspartate. acs.org The subsequent binding of L-aspartate triggers a global conformational change, shifting the equilibrium towards the R state. kenyon.eduwikipedia.org This transition involves substantial rotations of the catalytic and regulatory subunits, leading to an expansion of the enzyme complex. kenyon.edu The transition from the T state to the R state is a concerted process, meaning that all catalytic subunits undergo the conformational change together. ebi.ac.uk This cooperative binding of substrates allows for a significant increase in enzyme activity in response to small changes in substrate concentration. nih.gov The binding of the bisubstrate analog N-(phosphonacetyl)-L-aspartate (PALA) has been instrumental in studying these conformational changes, as it locks the enzyme in the R state. kenyon.eduacs.org

Subsequent Conversion by Dihydroorotase (DHOase)

Following its synthesis, N-carbamoyl-L-aspartate is converted to L-dihydroorotate in the third step of the de novo pyrimidine biosynthesis pathway. researchgate.netcsuohio.edu This reaction is catalyzed by the enzyme dihydroorotase (DHOase). researchgate.netcsuohio.edu

DHOase catalyzes the reversible cyclization of N-carbamoyl-L-aspartate to form L-dihydroorotate. researchgate.netnih.govnih.gov This reaction involves the intramolecular condensation and dehydration of N-carbamoyl-L-aspartate. The reversibility of the DHOase reaction is pH-dependent. researchgate.netresearchgate.net The forward reaction, the cyclization of N-carbamoyl-L-aspartate to L-dihydroorotate, is favored at a lower pH (around 6.0). nih.govresearchgate.net Conversely, the reverse reaction, the hydrolysis of L-dihydroorotate to N-carbamoyl-L-aspartate, is favored at a higher pH. researchgate.netresearchgate.net

**Table 1: Kinetic Parameters of Dihydroorotase from *Pseudomonas putida***

| Substrate | pH | Apparent K_m (mM) | Apparent V_max (μmol min⁻¹ mg⁻¹) |

|---|---|---|---|

| Dihydro-L-orotate | 7.4 | 0.081 | 18 |

| N-carbamoyl-DL-aspartate | 6.0 | 2.2 | 68 |

Data from a study on dihydroorotase purified from Pseudomonas putida. nih.gov

DHOases are metalloenzymes that typically contain zinc ions in their active site, which are essential for catalytic activity. nih.govebi.ac.ukmdpi.com There are different classes of DHOases with structural variations. ebi.ac.uk Class I DHOases are often part of large multifunctional enzymes in higher organisms, while Class II enzymes are monofunctional proteins found in bacteria and yeast. ebi.ac.uk The active site of DHOase contains a binuclear zinc center. nih.govebi.ac.uk In the hydrolysis of dihydroorotate (B8406146), a hydroxide (B78521) ion bridged between the two zinc ions acts as the nucleophile. nih.gov An aspartate residue is proposed to act as a general base, assisting in the nucleophilic attack. nih.govtamu.edu The exocyclic carboxylate group of the substrate is positioned in the active site through electrostatic interactions with key residues such as arginine and asparagine. nih.govtamu.edu A flexible loop near the active site undergoes conformational changes upon substrate binding, enclosing the active site for catalysis. mdpi.comresearchgate.netdrugbank.com

Degradation Pathways Involving N-Carbamoyl-L-Aspartate

N-carbamoyl-L-aspartate can be broken down through a hydrolytic process catalyzed by the enzyme ureidosuccinase (EC 3.5.1.7). wikipedia.org This enzyme belongs to the hydrolase family, specifically acting on carbon-nitrogen bonds in linear amides. wikipedia.orgcreative-enzymes.com The systematic name for this enzyme class is N-carbamoyl-L-aspartate amidohydrolase. wikipedia.org

The reaction involves the use of a water molecule to cleave N-carbamoyl-L-aspartate into its constituent parts. The products of this enzymatic breakdown are L-aspartate, carbon dioxide (CO2), and ammonia (B1221849) (NH3). wikipedia.org This degradation pathway is recognized as part of alanine (B10760859) and aspartate metabolism. wikipedia.orgwikipathways.org The enzyme has been identified in various organisms, including bacteria like Clostridium oroticum. core.ac.uk

The breakdown of N-carbamoyl-L-aspartate is a key reaction that liberates L-aspartate, a versatile amino acid involved in numerous metabolic processes. The other products, CO2 and ammonia, can also be integrated into various cellular pathways.

Table 1: Ureidosuccinase-Mediated Reaction

| Enzyme | EC Number | Substrates | Products |

| Ureidosuccinase | 3.5.1.7 | N-carbamoyl-L-aspartate, H₂O | L-aspartate, CO₂, NH₃ |

Interconnections with Other Metabolic Pathways

The metabolism of N-carbamoyl-L-aspartate is intricately linked with several key metabolic pathways, most notably pyrimidine biosynthesis and the urea (B33335) cycle, which is connected to arginine biosynthesis. wikipedia.orgumich.edu

N-carbamoyl-L-aspartate is a crucial intermediate in the de novo pyrimidine biosynthesis pathway. umich.edu This pathway begins with the synthesis of carbamoyl phosphate. umich.edu In eukaryotes, two different carbamoyl phosphate synthetase (CPS) enzymes exist. CPS II, located in the cytosol, is dedicated to pyrimidine biosynthesis. umich.edu The carbamoyl phosphate produced by CPS II reacts with L-aspartate in a reaction catalyzed by aspartate transcarbamoylase (ATCase) to form N-carbamoyl-L-aspartate. umich.edunih.gov This is the first committed step in pyrimidine synthesis in prokaryotes. umich.edu Subsequently, dihydroorotase catalyzes the cyclization of N-carbamoyl-L-aspartate to form dihydroorotate, a precursor to pyrimidine nucleotides. umich.edu

The link to the urea cycle and arginine biosynthesis is primarily through the shared precursor, carbamoyl phosphate, and the involvement of aspartate. wikipedia.orgumich.edu Carbamoyl phosphate synthetase I (CPS I), found in the mitochondria, generates carbamoyl phosphate from ammonia and bicarbonate for the urea cycle. umich.edumhmedical.com This carbamoyl phosphate condenses with ornithine to form citrulline. pnas.org In a subsequent step of the urea cycle, aspartate condenses with citrulline to form argininosuccinate (B1211890), providing the second nitrogen atom for urea. wikipedia.orgupr.edu The degradation of N-carbamoyl-L-aspartate by ureidosuccinase releases L-aspartate, which can then be utilized in the urea cycle. wikipedia.org

Furthermore, the fumarate (B1241708) produced during the cleavage of argininosuccinate in the urea cycle is an intermediate of the citric acid cycle, directly linking these two pathways. wikipedia.org The catabolism of N-carbamoyl-L-aspartate, by providing L-aspartate, indirectly supports both the urea cycle and the citric acid cycle. wikipedia.orgwikipedia.org

Table 2: Metabolic Intersection of N-Carbamoyl-L-Aspartate

| Metabolic Pathway | Key Connection Point | Enzyme(s) Involved | Role of N-Carbamoyl-L-Aspartate |

| Pyrimidine Biosynthesis | Direct Intermediate | Aspartate transcarbamoylase, Dihydroorotase | Precursor for dihydroorotate synthesis umich.edu |

| Urea Cycle | Provision of L-aspartate | Argininosuccinate synthetase | Degradation product (L-aspartate) is a substrate wikipedia.orgupr.edu |

| Arginine Biosynthesis | Shared Precursor (Carbamoyl Phosphate) | Ornithine transcarbamoylase | N-carbamoyl-L-aspartate is formed from carbamoyl phosphate, which is also used for arginine synthesis pnas.org |

| Alanine and Aspartate Metabolism | Direct Degradation | Ureidosuccinase | Catabolism is a component of this pathway wikipedia.orgwikipathways.org |

Molecular Mechanisms of Enzyme Regulation Pertaining to N Carbamoyl L Aspartate Metabolism

Allosteric Regulation of Aspartate Transcarbamoylase (ATCase)

Aspartate Transcarbamoylase in Escherichia coli is a dodecameric enzyme complex, composed of two catalytic trimers and three regulatory dimers (C6R6). wikipedia.org This structure facilitates complex allosteric regulation, where the binding of effector molecules at sites distinct from the active site modulates the enzyme's catalytic activity. wikipedia.orgproteopedia.org ATCase is a classic example of allosteric control, not adhering to Michaelis-Menten kinetics. wikipedia.org

Feedback Inhibition by Pyrimidine (B1678525) Nucleotides (CTP, UTP)

The end products of the pyrimidine biosynthetic pathway, Cytidine (B196190) Triphosphate (CTP) and Uridine (B1682114) Triphosphate (UTP), act as allosteric inhibitors of ATCase. kenyon.edujove.com This feedback inhibition is a crucial mechanism to prevent the overproduction of pyrimidines. kenyon.edu

The binding of these pyrimidine nucleotides shifts the allosteric equilibrium of ATCase towards the low-activity "tense" (T) state. wikipedia.orgaklectures.com

Table 1: Inhibition of Aspartate Transcarbamoylase by Pyrimidine Nucleotides

| Inhibitor(s) | Effect on ATCase Activity | Mechanism of Action |

|---|---|---|

| CTP | Partial inhibition (50-70%) nih.govpnas.org | Binds to regulatory subunits, stabilizing the T-state. aklectures.com |

| UTP | No independent inhibitory effect. pnas.org | Binds to regulatory sites, but requires CTP for inhibition. nih.gov |

| CTP + UTP | Synergistic and potent inhibition (up to 95%) jove.comnih.govpnas.org | UTP enhances CTP binding and vice versa, strongly favoring the T-state. nih.gov |

Allosteric Activation by Purine (B94841) Nucleotides (ATP)

In contrast to the inhibitory effects of pyrimidine nucleotides, the purine nucleotide Adenosine (B11128) Triphosphate (ATP) acts as an allosteric activator of ATCase. kenyon.eduaklectures.com This activation serves to balance the cellular pools of purines and pyrimidines, which are both required for nucleic acid synthesis. kenyon.edu

Quaternary Structure Transitions (T-state to R-state) and Allosteric Control

The allosteric regulation of ATCase is fundamentally linked to transitions between two distinct quaternary structures: the low-activity, low-affinity "tense" (T) state and the high-activity, high-affinity "relaxed" (R) state. kenyon.eduwikipedia.org

Table 2: Characteristics of ATCase Allosteric States

| State | Activity Level | Substrate Affinity | Predominant Ligand(s) | Quaternary Structure |

|---|---|---|---|---|

| T-state (Tense) | Low kenyon.eduwikipedia.org | Low kenyon.eduwikipedia.org | CTP, UTP (in presence of CTP) wikipedia.orgnih.gov | Compact, constrained aklectures.comaklectures.com |

| R-state (Relaxed) | High kenyon.eduwikipedia.org | High kenyon.eduwikipedia.org | Substrates (Carbamoyl phosphate, Aspartate), ATP kenyon.eduwikipedia.orgaklectures.com | Expanded, open aklectures.comoup.com |

Identification and Characterization of Allosteric Sites

The allosteric sites of ATCase are located within the regulatory dimers. kenyon.eduwikipedia.org Each regulatory chain has a binding site for nucleotide effectors. wikipedia.org

Regulatory Modulations of Dihydroorotase Activity

Dihydroorotase catalyzes the third step in de novo pyrimidine biosynthesis, the reversible cyclization of N-carbamoyl-L-aspartate to L-dihydroorotate. mdpi.comwikipathways.org

In bacteria such as E. coli, the pyrC gene, which encodes dihydroorotase, is regulated at the transcriptional level. nih.gov The expression of pyrC is sensitive to the intracellular concentrations of pyrimidine nucleotides, with a cytidine nucleotide, likely CTP, acting as the primary regulatory effector. nih.gov Some studies also suggest that the ratio of CTP to GTP influences pyrC expression. nih.gov

In mammals, dihydroorotase is part of a large multifunctional protein called CAD, which also contains carbamoyl phosphate synthetase II and aspartate transcarbamoylase activities. jove.comresearchgate.net The regulation of dihydroorotase activity in this context is integrated with the regulation of the entire CAD complex. mdpi.com The activity of CAD, and by extension its dihydroorotase component, is subject to allosteric modulation and phosphorylation in response to cellular signals, linking pyrimidine synthesis to the cell cycle and growth. mdpi.comnih.gov For instance, phosphorylation of CAD by kinases like PKA and MAPK can modulate its activity. mdpi.com

Transcriptional and Post-Translational Regulation of Enzymes in the N-Carbamoyl-L-Aspartate Pathway

The enzymes involved in the N-carbamoyl-L-aspartate pathway are subject to regulation at both the transcriptional and post-translational levels to ensure proper control of pyrimidine biosynthesis.

Transcriptional Regulation: In bacteria, the genes encoding the enzymes of the pyrimidine biosynthetic pathway are often organized into operons. nih.gov For example, in E. coli, the pyrBI operon, which encodes the catalytic and regulatory subunits of ATCase, is regulated by the intracellular concentration of UTP through a process of transcription attenuation. nih.govnih.gov This mechanism involves premature termination of transcription when pyrimidine levels are high. nih.gov In eukaryotes, the transcription of genes for pyrimidine biosynthetic enzymes, such as those within the CAD complex, can be reduced when pyrimidines are in excess. wikipathways.org During active cell division, the expression of genes involved in pyrimidine synthesis is often upregulated to meet the demand for DNA and RNA precursors. creative-proteomics.com

Structural Biology and Mechanistic Insights

Aspartate Transcarbamoylase (ATCase) Structure-Function Relationships

Aspartate transcarbamoylase catalyzes the condensation of carbamoyl (B1232498) phosphate (B84403) and aspartate to form N-carbamoyl-L-aspartate, the first committed step in pyrimidine (B1678525) biosynthesis. wikipedia.orgnih.gov The enzyme from Escherichia coli is a paradigm for allosteric regulation and has been extensively studied to elucidate the relationship between its complex structure and its catalytic and regulatory functions. wikipedia.orgnih.gov

The E. coli ATCase holoenzyme is a dodecameric complex with a total molecular weight of approximately 310 kDa. wikipedia.org It is composed of two catalytic trimers and three regulatory dimers. wikipedia.org Each catalytic chain, with a molecular weight of about 34 kDa, is organized into two distinct functional domains: the carbamoyl phosphate (CP) domain and the L-aspartate (Asp) domain. nih.govpnas.org The active sites are located at the interface between adjacent catalytic chains within the trimer. pnas.orgnih.gov

The regulatory chains, each with a molecular weight of about 17 kDa, also consist of two domains: an allosteric domain that binds nucleotide effectors such as ATP, CTP, and UTP, and a zinc domain containing a structural zinc atom tetrahedrally coordinated to four cysteine residues. wikipedia.orgnih.govpnas.org This intricate architecture is fundamental to the enzyme's cooperative and regulatory behaviors. pnas.orgcapes.gov.br

Specific amino acid residues within the active site play crucial roles in the binding of substrates and the catalytic process. The binding of carbamoyl phosphate induces a conformational change that creates a high-affinity binding pocket for aspartate. pnas.org Key residues in the carbamoyl phosphate binding site are involved in this induced fit. acs.org

Upon aspartate binding, further conformational changes occur, leading to domain closure, which brings the substrates into close proximity for catalysis. pnas.orgnih.gov Studies have identified several residues as being critical for this process. For instance, the 240s loop (residues around position 240) directly influences substrate binding, and its movement is essential for catalysis. wikipedia.orgnih.gov Arg54 has been implicated in transition state stabilization. nih.gov Additionally, residues such as Glu50, Arg167, and Arg234 are important for stabilizing the closed domain conformation through the formation of salt bridges. mdpi.com The interaction between Asp162 and Gln231 is also vital for aspartate binding and homotropic cooperativity. wikipedia.org

ATCase exhibits significant conformational changes upon ligand binding, which are central to its allosteric regulation. The enzyme exists in two main quaternary states: a low-activity, low-affinity "tense" (T) state and a high-activity, high-affinity "relaxed" (R) state. wikipedia.orgmdpi.com In the absence of substrates, the T state is favored. mdpi.com The binding of the substrate aspartate triggers a concerted transition from the T state to the R state, a process that involves substantial movements of the subunits relative to each other. pnas.orgresearchgate.net

This allosteric transition involves an 11 Å elongation of the molecule and rotations of the catalytic and regulatory subunits. pnas.org These large-scale movements are the result of accumulated smaller changes occurring at the interfaces between subunits. The interactions between catalytic and regulatory chains are particularly important, and ligand binding can weaken these intersubunit bonding domains, facilitating the conformational shift. pnas.orgresearchgate.netresearchgate.net For example, the salt bridge between Lys-143 of the regulatory chain and Asp-236 of the catalytic chain is present only in the T state. researchgate.net The binding of allosteric effectors, ATP (an activator) and CTP/UTP (inhibitors), to the regulatory subunits modulates this equilibrium between the T and R states. wikipedia.orgnih.gov

| Enzyme State | Key Structural Features | Functional Implication |

| Tense (T) State | Favored in the absence of substrates. mdpi.com Characterized by specific inter-subunit salt bridges (e.g., Asp236-Lys143). researchgate.net | Low substrate affinity and low catalytic activity. mdpi.com |

| Relaxed (R) State | Favored upon substrate (aspartate) binding. pnas.org Involves an 11 Å elongation and subunit rotation. pnas.org | High substrate affinity and high catalytic activity. mdpi.com |

Dihydroorotase (DHOase) Structural Features and Catalytic Loop Dynamics

Dihydroorotase catalyzes the reversible cyclization of N-carbamoyl-L-aspartate to form L-dihydroorotate. mdpi.comresearchgate.net This enzyme is a metalloenzyme, typically containing zinc ions in its active site that are essential for catalysis. mdpi.comnih.gov

A key structural feature of DHOase is a flexible catalytic loop that acts as a lid over the active site. mdpi.comnih.gov This loop undergoes significant dynamic changes during the catalytic cycle. In the presence of the substrate N-carbamoyl-L-aspartate, the loop adopts a "loop-in" (closed) conformation. This closure is thought to protect the active site from solvent, orient the substrate for reaction, and stabilize the transition state. nih.gov Following the formation of dihydroorotate (B8406146), the loop moves to a "loop-out" (open) conformation, which facilitates product release. nih.gov

Recent studies on human DHOase have highlighted the critical role of specific residues at the tip of this flexible loop. For instance, Phe-1563 is essential for maintaining the conformational equilibrium between the open and closed states. nih.govnih.gov The dynamics of this catalytic loop are a crucial aspect of the enzyme's function and represent a point of structural divergence among DHOases from different species. mdpi.comnih.gov

| Loop Conformation | Associated State | Primary Function |

| Loop-in (Closed) | Substrate-bound state. nih.gov | Orients substrate, excludes water, stabilizes transition state. nih.gov |

| Loop-out (Open) | Product-release state. nih.gov | Facilitates the release of dihydroorotate. nih.gov |

Comparative Structural Analyses Across Species

While the core catalytic functions of ATCase and DHOase are conserved, their structural organization and oligomeric states show remarkable diversity across different organisms. nih.govmdpi.complos.org

In many prokaryotes, such as E. coli, ATCase and DHOase are encoded by separate genes and function as independent enzymes. nih.govmdpi.com However, in other bacteria, like Aquifex aeolicus, they form a non-covalent complex where the association with DHOase activates ATCase. nih.govacs.org This complex in A. aeolicus assembles into a dodecamer of six ATCase and six DHOase subunits. nih.gov Some bacteria, such as Pseudomonas aeruginosa, possess an ATCase that complexes with a pseudo-DHOase, which is structurally homologous to active DHOase but lacks catalytic activity. plos.org

In animals, the first three enzymes of pyrimidine biosynthesis, including ATCase and DHOase, are fused into a large, multifunctional protein called CAD (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, and Dihydroorotase). nih.govmdpi.com This mega-enzyme forms a hexameric particle. nih.gov In contrast, in fungi like Saccharomyces cerevisiae, ATCase is part of a bifunctional protein with carbamoyl phosphate synthetase, while DHOase is a separate, monofunctional enzyme that can form tetramers. plos.orgmdpi.com This fungal DHOase has unique structural elements, including specific helices and a loop, that mediate its tetramerization and are not conserved in other DHOases. mdpi.com

These comparative analyses reveal different evolutionary strategies for the organization and regulation of the pyrimidine biosynthetic pathway, reflecting adaptations to the specific metabolic needs and cellular environments of different organisms. oup.com

| Organism | ATCase Organization | DHOase Organization | Quaternary Structure |

| Escherichia coli | Separate enzyme (Class B) oup.com | Separate enzyme | ATCase: Dodecamer (C6R6) wikipedia.org |

| Aquifex aeolicus | Forms complex with DHOase (Type A1) nih.gov | Forms complex with ATCase nih.gov | Dodecamer (ATCase6-DHOase6) nih.gov |

| Pseudomonas aeruginosa | Forms complex with pseudo-DHOase plos.org | Inactive pseudo-DHOase domain plos.org | Dodecamer (ATCase6-pDHOase6) plos.org |

| Animals (e.g., Human) | Domain within CAD protein nih.gov | Domain within CAD protein nih.gov | CAD: Hexamer nih.gov |

| Saccharomyces cerevisiae | Domain within a bifunctional protein mdpi.com | Separate, monofunctional enzyme mdpi.com | DHOase: Tetramer mdpi.com |

Kinetic Studies of Enzymes Involved in N Carbamoyl L Aspartate Metabolism

Aspartate Transcarbamoylase (ATCase) Reaction Kinetics

Aspartate Transcarbamoylase (ATCase; EC 2.1.3.2) catalyzes the first committed step in pyrimidine (B1678525) biosynthesis: the condensation of carbamoyl (B1232498) phosphate (B84403) and L-aspartate to form N-carbamoyl-L-aspartate and inorganic phosphate. mdpi.com As a key regulatory enzyme, its kinetics have been extensively studied.

The study of ATCase kinetics reveals complex behavior characteristic of an allosteric enzyme. wikipedia.org Under steady-state conditions, ATCase exhibits sigmoidal kinetics with respect to the concentration of its substrate, L-aspartate, indicating positive cooperativity. wikipedia.orgnumberanalytics.comaklectures.com This means the binding of one substrate molecule to an active site increases the affinity of the other active sites for subsequent substrate molecules. wikipedia.org This cooperative behavior allows the enzyme to be highly sensitive to small changes in substrate concentration within a physiological range. wikipedia.orgbu.edu

Pre-steady-state kinetics, which examines the initial milliseconds of the enzymatic reaction, provides insight into the formation and consumption of enzyme-substrate intermediates before a steady state is reached. wikipedia.org These rapid kinetic measurements are essential for dissecting the individual steps of the catalytic cycle. wikipedia.org For ATCase, computer-based simulations using rate constants measured by pre-steady-state methods have been used to validate kinetic models, ensuring they accurately predict initial velocities for both the forward and reverse reactions. nih.gov

Kinetic and structural studies have established that the reaction catalyzed by ATCase follows an ordered sequential mechanism. mdpi.comnumberanalytics.comnih.govcore.ac.uk In this mechanism, the substrates must bind to the enzyme in a specific sequence before any product is released. numberanalytics.com The first substrate to bind is carbamoyl phosphate (CP), followed by L-aspartate. mdpi.comnih.govnih.govcore.ac.uk The binding of carbamoyl phosphate appears to potentiate the enzyme for the allosteric transition that occurs upon aspartate binding. nih.gov

The release of products is also ordered. mdpi.comnih.govnih.gov After the carbamylation of aspartate, N-carbamoyl-L-aspartate (CA) is the first product to dissociate from the active site, followed by the release of inorganic phosphate (Pi). nih.govcore.ac.uk Structural studies of Escherichia coli ATCase locked in its active R-state show that the enzyme remains in this conformation until the substrates are depleted, at which point it relaxes back to the low-affinity T-state. nih.govnih.gov This suggests that during active catalysis, the enzyme releases the products without reverting to the T-state between catalytic cycles, promoting efficient turnover. nih.govresearchgate.net

Reaction Mechanism of Aspartate Transcarbamoylase Scheme 1. Ordered sequential mechanism of ATCase, where E represents the enzyme, CP is carbamoyl phosphate, Asp is L-aspartate, CA is N-carbamoyl-L-aspartate, and Pi is inorganic phosphate. core.ac.uk

E + CP ⇌ E-CP E-CP + Asp ⇌ E-CP-Asp E-CP-Asp ⇌ E-CA-Pi E-CA-Pi ⇌ E-Pi + CA E-Pi ⇌ E + Pi

ATCase activity is allosterically regulated by the binding of nucleotide effectors to its regulatory subunits, which are distinct from the catalytic subunits. nih.gov The primary allosteric inhibitor is Cytidine (B196190) Triphosphate (CTP), an end-product of the pyrimidine pathway, while Adenosine (B11128) Triphosphate (ATP), a purine (B94841) nucleotide, acts as the primary allosteric activator. aklectures.combu.edu

These effectors function by shifting the conformational equilibrium of the enzyme between a low-activity, low-affinity "tense" (T) state and a high-activity, high-affinity "relaxed" (R) state. aklectures.compnas.org

CTP (Inhibitor): CTP binds preferentially to the T-state, stabilizing it. aklectures.com This stabilization increases the energy required for the transition to the R-state, thereby increasing the apparent Michaelis constant (Km) for aspartate and making the enzyme less active at a given substrate concentration. aklectures.com

ATP (Activator): Conversely, ATP binds preferentially to and stabilizes the R-state. aklectures.com This shifts the equilibrium toward the more active conformation, effectively lowering the Km for aspartate and stimulating enzyme activity. aklectures.com

Studies on mutant forms of ATCase have further elucidated the mechanisms of allosteric regulation. For instance, a mutation replacing tyrosine-77 with phenylalanine in the regulatory chain resulted in a complete inversion of the ATP effect, causing ATP to act as an inhibitor. pnas.org This highlights the critical role of specific amino acid residues in transmitting the allosteric signal. pnas.org The relationship between effector binding and enzyme activity can be complex; CTP can cause significant inhibition even at low saturation of its binding sites, whereas ATP requires higher saturation levels to achieve substantial activation. nih.gov In vitro studies examining all four ribonucleoside triphosphates found that CTP and ATP are the predominant regulators, with UTP having only a slight effect and GTP having almost none. researchgate.net

| Enzyme Form | Vmax | Km (Aspartate) | Hill Coefficient (nH) | Allosteric Effect |

| Wild-Type ATCase | 25,525 ± 1250 | 16.5 ± 1.1 mM | 2.8 ± 0.3 | Baseline cooperativity |

| rPhe77-ATCase Mutant | 14,300 ± 750 | 50.8 ± 5.2 mM | 1.0 | Loss of cooperativity; ATP becomes inhibitory |

| Wild-Type Catalytic Subunit | 32,110 ± 1960 | 20.8 ± 1.4 mM | 1.0 | No cooperativity (non-allosteric) |

| Table 1. Kinetic parameters for wild-type E. coli ATCase, a mutant ATCase (rPhe77-ATCase), and the isolated catalytic subunit. Data demonstrate the loss of cooperativity (nH ≈ 1.0) and altered kinetic constants in the mutant and isolated subunit. pnas.org |

Dihydroorotase (DHOase) Kinetic Characterization

Dihydroorotase (DHOase; EC 3.5.2.3) catalyzes the second step in the pathway, the reversible cyclization of N-carbamoyl-L-aspartate to L-5,6-dihydroorotate. nih.govohiojournalofscience.org This reaction is essential for producing the pyrimidine ring structure. mdpi.com

The catalytic activity of DHOase is strongly dependent on pH. ohiojournalofscience.orgresearchgate.net The direction of the reversible reaction is determined by the hydrogen ion concentration.

Biosynthetic Reaction (N-carbamoyl-L-aspartate → L-dihydroorotate): This reaction is favored at acidic pH. ohiojournalofscience.orgresearchgate.net For DHOase from the hyperthermophilic archaeon Methanococcus jannaschii, the biosynthetic reaction is predominant at a pH of approximately 5.5 and decreases as the pH increases. ohiojournalofscience.orgresearchgate.net

Degradative Reaction (L-dihydroorotate → N-carbamoyl-L-aspartate): This reverse reaction is favored at alkaline pH. ohiojournalofscience.orgresearchgate.net

For mouse Ehrlich ascites carcinoma DHOase, the apparent Km for N-carbamoyl-L-aspartate increases significantly as the pH rises from 7.0 to 8.3. nih.gov Conversely, the apparent Km for L-dihydroorotate remains constant at alkaline pH but increases as the pH drops below 7.0. nih.gov This pH-dependent behavior is consistent with a model where different protonation states of the enzyme are active for each direction of the reaction. nih.gov

| Enzyme Source | Reaction Direction | Optimal pH | Specific Activity (μmol/min/mg) |

| Methanococcus jannaschii | Biosynthetic | ~5.8 | 22.9 ± 0.9 |

| Methanococcus jannaschii | Degradative | ~8.3 | 44.7 ± 0.6 |

| Saccharomyces cerevisiae | Degradative | ~8.5 | Not specified |

| Table 2. pH optima and specific activities for Dihydroorotase from different organisms, illustrating the pH-dependent nature of the biosynthetic and degradative reactions. researchgate.netoup.com |

The activity of DHOase can be modulated by both its substrates and products, as well as by various analogs. Orotate (B1227488), a product of the subsequent enzyme in the pathway, and its 5-substituted derivatives act as competitive inhibitors of DHOase. nih.gov For the mouse enzyme at pH 7.27, the apparent inhibition constant (Ki) for orotate was 170 µM when N-carbamoyl-L-aspartate was the substrate, and 9.6 µM when L-5,6-dihydroorotate was the substrate. nih.gov This suggests the enzyme exists in different conformations when bound to each substrate. nih.gov

For DHOase from Saccharomyces cerevisiae, the reaction product orotate also acts as a competitive inhibitor with a competitive inhibition constant (Kic) of 7.7 ± 2.4 μM. oup.com Furthermore, various substrate analogs have been shown to inhibit DHOase activity to different extents. For example, in studies on human DHOase (huDHOase), compounds like 5-fluoroorotate (5-FOA) and 2-imino-4-oxo-1,3-thiazinane-6-carboxylic acid were found to decrease enzyme activity. researchgate.net These inhibition studies are crucial for understanding the enzyme's active site architecture and for the development of targeted therapeutic agents. mdpi.comnih.gov

| Inhibitor | Enzyme Source | Type of Inhibition | Inhibition Constant (Ki or Kic) |

| Orotate | Mouse Carcinoma | Competitive | 170 µM (vs. N-carbamoyl-L-aspartate) |

| Orotate | Mouse Carcinoma | Competitive | 9.6 µM (vs. L-5,6-dihydroorotate) |

| Orotate | Saccharomyces cerevisiae | Competitive | 7.7 ± 2.4 µM |

| 5-Fluoroorotate (5-FOA) | Human | Not specified | 26% inhibition at 200 µM |

| Table 3. Inhibition of Dihydroorotase by the product orotate and a substrate analog. nih.govoup.comresearchgate.net |

Physiological and Pathophysiological Roles of N Carbamoyl L Aspartate

Role in Cellular Proliferation and Growth

The synthesis of N-carbamoyl-L-aspartate is a critical juncture in the pyrimidine (B1678525) biosynthetic pathway, which is intrinsically linked to cellular proliferation and growth. mdpi.comresearchgate.net Rapidly dividing cells, including cancer cells, have a high demand for nucleotides to support DNA and RNA synthesis. researchgate.netmdpi.com Consequently, the enzymes involved in the de novo pyrimidine pathway, including the one that produces N-carbamoyl-L-aspartate, are often upregulated in proliferating cells. researchgate.netmdpi.com

The de novo pyrimidine biosynthesis pathway is activated in proliferating cells to meet the increased demand for nucleotides necessary for DNA synthesis. researchgate.net For instance, in synchronized baby hamster kidney cells, the pathway was found to be upregulated 1.9-fold during the S phase of the cell cycle. researchgate.net This highlights the direct correlation between the production of intermediates like N-carbamoyl-L-aspartate and the cellular division process.

Furthermore, studies have shown that L-aspartate, a direct precursor to N-carbamoyl-L-aspartate, is a limiting metabolite for cancer cell proliferation, especially under conditions of hypoxia. mdpi.com In many types of cancer cells, there is an increased expression of enzymes that boost the supply of aspartate for pyrimidine synthesis. mdpi.com This underscores the importance of the metabolic flux through N-carbamoyl-L-aspartate for sustaining rapid cell growth.

N-Carbamoyl-L-Aspartate in Metabolic Disorders

Defects in the enzymes involved in pyrimidine metabolism can lead to the accumulation or deficiency of N-carbamoyl-L-aspartate and other intermediates, resulting in various metabolic disorders. foodb.cawikipathways.org

Uridine (B1682114) monophosphate synthase (UMPS) deficiency, also known as orotic aciduria, is a rare autosomal recessive disorder. liberty.eduresearchgate.net It is caused by mutations in the UMPS gene, which encodes a bifunctional enzyme responsible for the final two steps of de novo pyrimidine synthesis: the conversion of orotic acid to orotidine (B106555) monophosphate (OMP) and then OMP to uridine monophosphate (UMP). liberty.edunih.gov A deficiency in UMPS leads to the accumulation of orotic acid, an upstream metabolite. liberty.eduamboss.com While orotic acid is the primary accumulating metabolite, the blockage in the pathway can indirectly affect the levels of other intermediates, including N-carbamoyl-L-aspartate, although this is not the primary biochemical hallmark of the disease. foodb.canih.gov The clinical presentation of orotic aciduria includes megaloblastic anemia, developmental delay, and failure to thrive. researchgate.netscience.gov

Dihydropyrimidinase deficiency is an inborn error of pyrimidine degradation. foodb.canih.gov The enzyme dihydropyrimidinase catalyzes the ring opening of dihydrouracil (B119008) and dihydrothymine (B131461) to N-carbamoyl-beta-alanine and N-carbamoyl-beta-aminoisobutyric acid, respectively. virginia.edu A deficiency in this enzyme leads to the accumulation of dihydropyrimidines in the urine. While this disorder is primarily characterized by the buildup of degradation products, the interconnectedness of pyrimidine synthesis and degradation pathways means that levels of synthetic intermediates like N-carbamoyl-L-aspartate can be altered. foodb.canih.gov Some patients with dihydropyrimidinase deficiency have been found to have associated neurological abnormalities. researchgate.net

Canavan disease is a severe, progressive neurodegenerative disorder caused by mutations in the ASPA gene, which leads to a deficiency of the enzyme aspartoacylase. pathbank.orgmedlink.com This enzyme is responsible for breaking down N-acetyl-L-aspartic acid (NAA) in the brain. mdpi.commedlink.com A deficiency results in the accumulation of NAA. pathbank.org The connection to N-carbamoyl-L-aspartate stems from their shared precursor, L-aspartate. ecmdb.ca The metabolic disturbance in the aspartate pathway due to NAA accumulation in Canavan disease may influence the availability of aspartate for the synthesis of N-carbamoyl-L-aspartate, thus associating it with this condition. foodb.cabasys2.ca

N-Carbamoyl-L-Aspartate as a Biomarker or Associated Metabolite in Disease States

Elevated or altered levels of N-carbamoyl-L-aspartate have been investigated as a potential biomarker or have been found to be associated with several disease states beyond the classic inborn errors of metabolism.

In the context of cancer, particularly in diffuse midline glioma, the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme downstream of N-carbamoyl-L-aspartate, leads to an accumulation of N-carbamoyl-L-aspartate within tumor cells. biorxiv.org This accumulation serves as a pharmacodynamic biomarker, indicating that the drug has effectively engaged its target. biorxiv.org Studies on acute myeloid leukemia (AML) have also shown that treatment with DHODH inhibitors results in increased intracellular levels of N-carbamoyl-L-aspartate. nih.gov

Furthermore, metabolomic studies have identified N-carbamoyl-L-aspartate as a potential biomarker in other conditions. For example, in a study on growth hormone deficiency (GHD) in mice, N-carbamoyl-L-aspartate was one of the metabolites found to be significantly altered, suggesting its involvement in the metabolic shifts associated with GHD. frontiersin.org In another study, a decrease in urinary N-carbamoyl-L-aspartate was associated with bladder cancer. basys2.ca However, for some of these associations, reference data for healthy individuals are still lacking, which is a necessary step for establishing it as a reliable clinical biomarker. medrxiv.org

Table of Associated Disorders and Key Findings:

| Disease/Condition | Associated Finding with N-Carbamoyl-L-Aspartate | Reference |

| Cellular Proliferation/Cancer | Intermediate in the essential pyrimidine biosynthesis pathway, which is upregulated in rapidly dividing cells. | mdpi.comresearchgate.net |

| Uridine Monophosphate Synthase Deficiency (Orotic Aciduria) | Indirectly affected as part of the blocked pyrimidine synthesis pathway. | foodb.canih.gov |

| Dihydropyrimidinase Deficiency | Levels can be altered due to the interconnectedness of pyrimidine synthesis and degradation pathways. | foodb.canih.gov |

| Beta-Ureidopropionase Deficiency | Indirectly associated through the overall pyrimidine metabolic network. | foodb.casmpdb.ca |

| Canavan Disease | Associated through the shared precursor L-aspartate and the disturbed aspartate metabolism. | foodb.cabasys2.ca |

| Diffuse Midline Glioma (treated with DHODH inhibitors) | Accumulates in tumor cells, serving as a pharmacodynamic biomarker of target engagement. | biorxiv.org |

| Acute Myeloid Leukemia (treated with DHODH inhibitors) | Intracellular levels increase upon treatment. | nih.gov |

| Growth Hormone Deficiency (in mice) | Identified as a significantly altered metabolite. | frontiersin.org |

| Bladder Cancer | A drop in urinary levels has been associated with the disease. | basys2.ca |

Association with Neoplastic Conditions (e.g., Prostate Cancer, Bladder Cancer)

The demand for nucleotides is significantly increased in rapidly proliferating cancer cells, often leading to the upregulation of the de novo pyrimidine biosynthesis pathway. rug.nl Consequently, the levels and metabolism of N-carbamoyl-L-aspartate have been found to be altered in several types of cancer.

Prostate Cancer: N-carbamoyl-L-aspartate has been identified as a metabolite associated with prostate cancer. foodb.canih.gov It is found in significant concentrations in prostate tissue. foodb.ca Research using mouse models has demonstrated a dramatic increase in N-carbamoyl-L-aspartate levels in prostate tissue following the silencing of the tumor suppressor gene Pten. nih.gov This elevation is linked to the mTORC1 cellular growth signaling pathway, which is known to regulate the initial steps of pyrimidine synthesis. nih.gov

A study on mice with Pten knockout prostate tissue revealed a staggering ~127-fold increase in N-carbamoyl-L-aspartate. Interestingly, dietary intervention with indole-3-carbinol (B1674136) (I3C) was shown to substantially reverse this increase, downregulating the metabolite's levels by approximately 22-fold, suggesting a potential therapeutic target. nih.gov

Bladder Cancer: Metabolomic studies have indicated a link between N-carbamoyl-L-aspartate and bladder cancer. Specifically, a decreased level of this compound in urine has been associated with the presence of bladder cancer. basys2.cahmdb.ca

Research Findings on N-Carbamoyl-L-Aspartate in Neoplastic Conditions

| Cancer Type | Key Finding | Research Context | Source |

|---|---|---|---|

| Prostate Cancer | Levels increased ~127-fold in prostate tissue. | Mouse model with knockout of the Pten tumor suppressor gene. | nih.gov |

| Prostate Cancer | Abundance is positively correlated with mTORC1 signaling. | Metabolic analysis in the context of cancer cell growth signaling. | nih.gov |

| Bladder Cancer | A drop in urinary levels is associated with the disease. | Human metabolomic studies. | basys2.cahmdb.ca |

Clinical Significance in Other Pathologies

Beyond its role in cancer, N-carbamoyl-L-aspartate is implicated in a range of other clinical conditions, primarily inherited metabolic disorders affecting the pyrimidine synthesis and degradation pathways.

Inherited Metabolic Disorders: Alterations in the metabolic pathway involving N-carbamoyl-L-aspartate are characteristic of several inborn errors of metabolism. These include:

UMP Synthase Deficiency (Orotic Aciduria): A deficiency in this enzyme, which acts downstream of N-carbamoyl-L-aspartate, can lead to a buildup of precursors. foodb.ca

Beta Ureidopropionase Deficiency: Similar to dihydropyrimidinase deficiency, this condition impacts pyrimidine catabolism. foodb.ca

Canavan Disease: This neurodegenerative disorder has also been associated with altered levels of N-carbamoyl-L-aspartate. foodb.cabasys2.cahmdb.ca

Other Malignancies: In certain cancers, such as B cell lymphoma, the metabolic flux of aspartate is preferentially directed toward the synthesis of N-carbamoyl-L-aspartate for pyrimidine production, rather than toward the synthesis of asparagine. nih.gov This highlights the critical role of the pyrimidine pathway in supporting the proliferation of these malignant cells. nih.gov

The enzyme responsible for synthesizing N-carbamoyl-L-aspartate, aspartate transcarbamylase (ATCase), is a target for drug development in various diseases characterized by rapid cell proliferation, including cancer and infectious diseases like malaria. rug.nlnih.gov

Pathologies Associated with Altered N-Carbamoyl-L-Aspartate Metabolism

| Pathology | Nature of Association | Source |

|---|---|---|

| UMP Synthase Deficiency (Orotic Aciduria) | Involved in the affected metabolic pathway. | foodb.ca |

| Dihydropyrimidinase Deficiency | Involved in the affected metabolic pathway. | foodb.ca |

| Beta Ureidopropionase Deficiency | Involved in the affected metabolic pathway. | foodb.ca |

| Canavan Disease | Associated with the metabolic disorder. | foodb.cabasys2.cahmdb.ca |

| B Cell Lymphoma | Aspartate is preferentially used for its synthesis to support proliferation. | nih.gov |

Targeting N Carbamoyl L Aspartate Metabolism for Therapeutic Intervention

Aspartate Transcarbamoylase (ATCase) as a Drug Target

Aspartate transcarbamoylase (ATCase) catalyzes the second step in de novo pyrimidine (B1678525) biosynthesis, the condensation of L-aspartate and carbamoyl (B1232498) phosphate (B84403) to form N-carbamoyl-L-aspartate. nih.govresearchgate.net This reaction is the first committed and often rate-limiting step in the pathway, making ATCase a critical regulatory point and an appealing therapeutic target for a variety of diseases. nih.govresearchgate.net Many cancer cells and infectious agents rely heavily on this pathway for survival and growth. nih.govnih.gov Some organisms, such as the malaria parasite Plasmodium falciparum, lack a functional pyrimidine salvage pathway, rendering them entirely dependent on de novo synthesis and making ATCase an essential enzyme for their survival. nih.govrug.nlfrontiersin.org

The high proliferation rate of cancer cells necessitates an increased production of nucleotides to support rapid DNA replication. patsnap.com By inhibiting ATCase, the availability of pyrimidines can be restricted, thereby limiting the ability of cancer cells to multiply. patsnap.com Consequently, human ATCase is considered a significant potential anti-cancer target. nih.govbiorxiv.org

A key inhibitor developed is N-(phosphonacetyl)-L-aspartate (PALA), a potent compound designed as a transition-state analogue of the ATCase reaction. acs.orgnih.gov Despite its potency, PALA failed to show ideal efficacy as a single agent in clinical trials and was associated with significant side effects. acs.orgnih.gov However, it has demonstrated synergistic anti-cancer effects when used in combination with other drugs, such as 5-fluorouracil. nih.gov

Current research focuses on developing novel ATCase inhibitors with improved specificity and efficacy. patsnap.comnih.gov One innovative approach involves a dual-targeting strategy, using virtual screening to identify compounds that simultaneously bind to the enzyme's active site and a newly discovered regulatory region. nih.govbiorxiv.org This strategy has led to the identification of new inhibitors that show strong inhibition of ATCase activity and suppress the growth of multiple cancer cell lines. nih.gov The expression of the multi-functional protein CAD, which includes the ATCase domain, can be increased by oncogenes like c-Myc, further highlighting the relevance of this target in oncology. frontiersin.org

Malaria remains a significant global health threat, and the emergence of drug resistance necessitates the discovery of new therapeutic targets. nih.govfrontiersin.org The de novo pyrimidine biosynthesis pathway is a particularly promising target in the malaria parasite, Plasmodium falciparum, because the parasite lacks a pyrimidine-import pathway and is solely reliant on its own synthesis machinery for survival. nih.govfrontiersin.org ATCase, as the second enzyme in this vital pathway, has been demonstrated to be a promising target for anti-malarial drug development. researchgate.netfrontiersin.org This is underscored by the finding that the potent, though unselective, anti-malarial compound Torin2 targets the parasite's ATCase activity. nih.govresearchgate.net

While the classic ATCase inhibitor PALA is a potent inhibitor of the human enzyme, it is a poor inhibitor of the malarial homolog. nih.govresearchgate.net This difference presents an opportunity for developing species-selective drugs. researchgate.net Researchers have focused on exploiting structural differences between the human and parasite enzymes, particularly in allosteric sites, which are regions on the enzyme outside of the active site that can regulate its activity. nih.govfrontiersin.org

This has led to the discovery of a series of small-molecule allosteric inhibitors, known as the BDA series, which selectively bind to a previously unreported allosteric pocket in P. falciparum ATCase (PfATC). acs.org These compounds exhibit high potency against the parasite enzyme while showing significantly less activity against the human homolog (HsATC), demonstrating a strong potential for selective anti-malarial therapy. acs.org

| Compound | PfATC IC₅₀ (nM) | HsATC IC₅₀ (nM) | Selectivity (HsATC/PfATC) |

|---|---|---|---|

| BDA-04 | 77.2 | 2839 | ~36.8 |

| BDA-11 | 45.7 | 115.9 | ~2.5 |

| BDA-14 | 114.3 | 137.2 | ~1.2 |

| BDA-24 | 102.7 | 316.3 | ~3.1 |

Table 1. Potency and selectivity of BDA series allosteric inhibitors against P. falciparum and human ATCase. Data sourced from acs.org.

The rational design of allosteric modulators is a sophisticated strategy in drug discovery that targets sites on an enzyme that are spatially distinct from the catalytic active site. nih.govplos.org Binding of molecules to these allosteric sites can modulate the enzyme's activity, and this approach offers a powerful way to achieve inhibitor selectivity, especially when the active site is highly conserved across different species, such as between a human host and a pathogen. nih.govfrontiersin.org

ATCase is a classic model for studying allosteric regulation; its activity is controlled by a conformational change between a low-activity "tense" (T) state and a high-activity "relaxed" (R) state. mdpi.comcambridge.org The design of allosteric modulators for ATCase aims to lock the enzyme in its inactive T-state. acs.org

Computational methods, including sequence evolution analysis and molecular dynamics simulations, are instrumental in this process. nih.govresearchgate.net Studies have revealed that allosteric sites tend to be more evolutionarily variable and more hydrophobic than the highly conserved catalytic sites, providing a basis for designing species-specific inhibitors. nih.govplos.org For example, a novel allosteric pocket was identified in P. falciparum ATCase, which is not present in the human enzyme. nih.govacs.org Fragment-based screening coupled with high-resolution X-ray crystallography has been successfully used to identify chemical fragments that bind to this pocket, which are then optimized into potent and selective inhibitors. nih.govmdpi.com This structure-guided approach provides detailed insights into the molecular interactions, enabling the rational design of new allosteric drugs. mdpi.com

Dihydroorotase (DHOase) as a Therapeutic Target

Dihydroorotase (DHOase) is a zinc-dependent metalloenzyme that performs the third step in de novo pyrimidine synthesis: the reversible cyclization of N-carbamoyl-L-aspartate to form dihydroorotate (B8406146). mdpi.comnih.govresearchgate.net As an essential enzyme in this pathway, DHOase is considered an attractive target for the development of anti-cancer, anti-inflammatory, and anti-parasitic therapies. researchgate.netnih.gov Targeting DHOase offers a potential therapeutic window because many normal, non-proliferating cells rely more on pyrimidine salvage pathways, whereas cancer cells are highly dependent on the de novo pathway. mdpi.comresearchgate.net

A critical structural feature of DHOase is a highly flexible loop that covers the active site. mdpi.comnih.gov This loop undergoes significant conformational changes during the catalytic reaction, acting like a lid. nih.gov It is believed to adopt a "loop-in" (closed) conformation when the substrate, N-carbamoyl-L-aspartate, is bound, and a "loop-out" (open) conformation to facilitate the release of the product, dihydroorotate. researchgate.netnih.gov

This dynamic behavior of the active site loop is essential for the enzyme's function and presents a unique opportunity for inhibitor design. mdpi.comresearchgate.net The development of compounds that can stabilize the loop in an inactive conformation or otherwise disrupt its movement could effectively inhibit the enzyme. mdpi.com Recent crystallographic studies have provided a more nuanced view of this mechanism, revealing that some non-substrate ligands and inhibitors can bind to the enzyme in a "loop-in" state. mdpi.comnih.gov This revised understanding challenges previous models and opens new avenues for the rational design of novel DHOase inhibitors by exploiting the unique conformational dynamics of the loop. mdpi.comnih.govresearchgate.net For instance, in the human DHOase domain, the residue Phe-1563, located at the tip of this loop, has been identified as a critical element for maintaining the conformational balance of the enzyme. nih.gov

| Compound | Reported Interaction with DHOase | Observed Binding Mode |

|---|---|---|

| 5-Fluorouracil | Inhibitor, binds to DHOase from S. cerevisiae. researchgate.net | Loop-in mdpi.com |

| 5-Aminouracil | Binds to DHOase from S. cerevisiae. researchgate.net | Loop-in mdpi.com |

| Plumbagin | Competitive inhibitor of yeast DHOase. nih.gov | Loop-in mdpi.com |

| Malate | Binds to DHOase. nih.gov | Loop-in mdpi.com |

| 1-benzylpiperidin-4-ol derivatives | Identified as inhibitors of Type I DHOases from B. anthracis and S. aureus. researchgate.net | Not specified. |

Table 2. Examples of compounds targeting Dihydroorotase (DHOase) and insights into their interaction. Data sourced from mdpi.comnih.govresearchgate.netresearchgate.net.

Broader Implications for Antimicrobial and Other Disease Therapies

Targeting the enzymes of N-carbamoyl-L-aspartate metabolism holds promise for a wide range of diseases beyond cancer and malaria. nih.gov The de novo pyrimidine biosynthesis pathway is essential for many pathogenic organisms that have a limited ability to salvage pyrimidines from their host, making it a broad-spectrum therapeutic target. mdpi.comnih.gov

This includes other parasitic infections such as toxoplasmosis, caused by Toxoplasma gondii, and Chagas disease, caused by Trypanosoma cruzi, as both parasites depend on this pathway for proliferation. mdpi.comnih.govrug.nl Furthermore, this pathway is a potential target for the development of new antibiotics to combat antimicrobial-resistant bacteria, including the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). nih.gov For example, DHOase from S. aureus and Bacillus anthracis has been identified as a viable drug target, and the ATCase inhibitor PALA has been shown to help clear infections of methicillin-resistant S. aureus (MRSA) in experimental models. nih.govresearchgate.net The pathway has also been linked to autoimmune disorders and is being explored for the development of novel herbicides by targeting the plant-specific enzymes. nih.govrug.nl

Analytical Methodologies for N Carbamoyl L Aspartate Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Based Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of N-carbamoyl-L-aspartate, providing high resolution and sensitivity. Different detection methods can be coupled with HPLC for enhanced specificity and quantification.

HPLC methods incorporating fluorimetric detection offer high sensitivity for the quantification of N-carbamoyl-L-aspartate. This approach often requires a derivatization step to attach a fluorescent tag to the non-fluorescent N-carbamoyl-L-aspartate molecule, thereby enabling its detection.

A specific HPLC method has been developed for the simultaneous determination of N-carbamoyl-L-aspartate and L-dihydroorotate in serum. researchgate.net This method utilizes 9-anthryldiazomethane as a derivatizing agent. researchgate.net The derivatized compounds are then separated on a Luna C18(2) column using a gradient elution with acetonitrile and a 10 mM sodium acetate buffer (pH 6.0). Fluorimetric detection is performed with excitation and emission wavelengths set at 365 nm and 412 nm, respectively. researchgate.net

This fluorimetric detection method demonstrates a linear response for N-carbamoyl-L-aspartate over a concentration range of 0.9 to 90 μg/mL. researchgate.net The mean recovery rate for N-carbamoyl-L-aspartate is 51%. researchgate.net The limits of detection and quantification for N-carbamoyl-L-aspartate are 0.4 μg/mL and 0.7 μg/mL, respectively. researchgate.net This sensitivity makes the method suitable for assessing the accumulation of N-carbamoyl-L-aspartate in biological fluids, which can be indicative of impairments in the de novo pyrimidine (B1678525) synthesis pathway. researchgate.net

| Parameter | Value for N-Carbamoyl-L-Aspartate |

|---|---|

| Derivatizing Agent | 9-anthryldiazomethane |

| Excitation Wavelength | 365 nm |

| Emission Wavelength | 412 nm |

| Linearity Range | 0.9 - 90 μg/mL |

| Mean Recovery Rate | 51% |

| Limit of Detection (LOD) | 0.4 μg/mL |

| Limit of Quantification (LOQ) | 0.7 μg/mL |

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) provides a highly specific and sensitive method for the quantification of N-carbamoyl-L-aspartate and other metabolites in the pyrimidine de novo synthesis pathway. researchgate.net This technique combines the separation power of HPLC with the mass-based detection of a tandem mass spectrometer, allowing for precise identification and quantification.

A rapid and specific method using reversed-phase HPLC combined with electrospray ionization tandem mass spectrometry has been developed to measure N-carbamyl-aspartate, dihydroorotate (B8406146), orotate (B1227488), orotidine (B106555), uridine (B1682114), and uracil in urine. researchgate.net Detection is performed using multiple-reaction monitoring (MRM), which enhances the specificity of the analysis. researchgate.net To ensure accuracy, stable-isotope-labeled reference compounds are employed as internal standards. researchgate.net

This LC-MS/MS approach allows for the simultaneous measurement of all these pyrimidine de novo metabolites and their degradation products within a single 14-minute analytical run. researchgate.net The lower limits of detection for the various metabolites range from 0.4 to 3 micromol/L. researchgate.net The recoveries of the added metabolites from urine samples are between 97% and 106%. researchgate.net This methodology is particularly useful for the rapid screening of disorders affecting the pyrimidine de novo pathway, such as urea-cycle defects. researchgate.net The use of filter-paper strips for sample collection can also simplify the transport and storage of urine samples. researchgate.net

| Parameter | Details |

|---|---|

| Technique | Reversed-phase HPLC with electrospray ionization tandem mass spectrometry |

| Detection Mode | Multiple-Reaction Monitoring (MRM) |

| Internal Standards | Stable-isotope-labeled reference compounds |

| Analytical Run Time | 14 minutes |

| Lower Limits of Detection | 0.4 - 3 μmol/L |

| Sample Types | Urine, urine-soaked filter-paper strips |

| Recovery Rate in Urine | 97 - 106% |

Isotope Exchange Kinetics for Metabolic Flux Analysis

Isotope exchange kinetics (EIEK) is a powerful technique used to investigate the reaction mechanisms and metabolic flux of enzyme-catalyzed reactions, including the formation of N-carbamoyl-L-aspartate by aspartate transcarbamoylase. nih.gov This method involves tracing the exchange of isotopes between substrates and products at chemical equilibrium.

EIEK studies have been instrumental in elucidating the mechanistic details of Escherichia coli aspartate transcarbamoylase. nih.gov By measuring the exchange rates of [14C]Aspartate into N-carbamoyl-L-aspartate and [14C]Carbamoyl phosphate (B84403) into N-carbamoyl-L-aspartate, researchers can gain insights into the enzyme's kinetic mechanism and the effects of mutations or allosteric effectors. nih.gov For instance, such studies have shown that a mutant version of the enzyme (Asp-236-->Ala) operates by the same ordered kinetic mechanism as the wild-type enzyme. nih.gov

Furthermore, metabolic flux through the de novo pyrimidine biosynthetic pathway can be assessed in vivo using stable isotopes. A gas chromatograph-mass spectrometric technique has been utilized to measure the incorporation of ¹³C from ¹³CO₂ into the uracil nucleotide pool. nih.gov This allows for the in situ measurement of pathway activity in tissues and tumors, providing valuable information on the effects of inhibitors like N-(phosphonacetyl)-L-aspartate (PALA) on pyrimidine synthesis. nih.gov

Spectrophotometric and Other Enzyme-Linked Assays

Spectrophotometric assays provide a convenient and often continuous method for determining the activity of aspartate transcarbamoylase, the enzyme that synthesizes N-carbamoyl-L-aspartate. These assays are based on measuring the change in absorbance of light at a specific wavelength as the reaction proceeds.

One continuous visible spectrophotometric assay for aspartate transcarbamoylase activity couples the production of inorganic phosphate from the reaction to the phosphorolysis of a chromophoric nucleotide analogue, methylthio-7-deazainosine, by purine (B94841) nucleoside phosphorylase. nih.gov This results in a measurable change in absorbance.

Another approach is an ultraviolet (UV) spectrophotometric assay that relies on the difference in the ultraviolet absorbance between the products and reactants of the aspartate transcarbamoylase-catalyzed reaction. nih.gov The extinction coefficients for N-carbamoyl-L-aspartate, acetyl aspartate, and aspartate have been determined at 205, 210, and 215 nm, providing a quantitative basis for monitoring the reaction at these wavelengths. nih.gov This method is sensitive enough to be comparable to many other established procedures. nih.gov

Biotechnological and Synthetic Approaches for N Carbamoyl L Aspartate Production

In Vitro Enzymatic Biomanufacturing Platforms

In vitro multi-enzyme cascade systems represent a sophisticated and highly specific method for producing optically pure N-carbamoyl-L-aspartate. rsc.orgrsc.org These platforms utilize a series of coordinated enzymatic reactions in a one-pot setup to convert simple feedstocks into the desired product. rsc.org

A notable example involves a multi-enzyme system constructed for the conversion of CO2 into N-carbamoyl-L-aspartate. rsc.org This process mimics the initial steps of the pyrimidine (B1678525) metabolism pathway. rsc.org The core of this platform is the enzyme aspartate transcarbamoylase (ATCase), also known as aspartate carbamoyltransferase, which catalyzes the condensation of L-aspartate and carbamoyl (B1232498) phosphate (B84403) to form N-carbamoyl-L-aspartate and inorganic phosphate. kenyon.eduwikipedia.orgnih.gov

Research has demonstrated the successful construction of such a system using enzymes like carbamoyl phosphate synthase, aspartate carbamoyl-transferase, dihydroorotase, and dihydroorotate (B8406146) dehydrogenase, with polyphosphate kinase for ATP regeneration. rsc.org This platform highlights a green chemistry approach, providing a novel pathway for utilizing renewable feedstocks like CO2 for the synthesis of value-added chemicals. rsc.orgresearchgate.net

Table 1: Key Enzymes in the Biomanufacturing of N-Carbamoyl-L-Aspartate This table is interactive. Click on the headers to sort.

| Enzyme | Abbreviation | Function in the Cascade |

|---|---|---|

| Carbamoyl Phosphate Synthase | CPS | Synthesizes carbamoyl phosphate from CO2 (via bicarbonate), ammonia (B1221849), and ATP. rsc.orgrsc.org |

| Aspartate Transcarbamoylase | ATCase | Catalyzes the condensation of L-aspartate and carbamoyl phosphate to form N-carbamoyl-L-aspartate. kenyon.eduwikipedia.org |

Microwave-Assisted Synthesis Methods

Microwave-assisted organic synthesis (MAOS) offers a rapid, efficient, and green alternative to conventional heating methods for producing N-carbamoyl-L-amino acids. researchgate.netresearchgate.net This technique has been successfully applied to the synthesis of N-carbamoyl-L-aspartate. researchgate.net The first reports on using microwaves for organic synthesis appeared in 1986, and the technology has since become an established laboratory technique. wiley.com

The typical procedure involves the reaction between L-aspartic acid sodium salt and urea (B33335) in an aqueous solution. researchgate.netresearchgate.net The reaction mixture is subjected to microwave irradiation, often using an unmodified domestic microwave oven, which significantly accelerates the reaction rate. researchgate.netresearchgate.net This method is valued for its simplicity, speed, and the use of water as a solvent, which aligns with the principles of green chemistry. researchgate.net

Studies have shown that this approach can furnish the desired N-carbamoyl derivatives in good yields and high optical purity. researchgate.net While urea is an effective reactant, attempts to use potassium cyanate (B1221674) in its place have resulted in lower conversion rates. researchgate.netresearchgate.net The efficiency of microwave heating can overcome challenges associated with traditional synthesis, such as long reaction times and the need for harsh conditions. biotage.com

Table 2: Components of Microwave-Assisted Synthesis of N-Carbamoyl-L-Aspartate This table is interactive. Click on the headers to sort.

| Component | Role | Notes |

|---|---|---|

| L-Aspartic Acid Sodium Salt | Starting Substrate | The amino acid to be carbamoylated. researchgate.net |

| Urea | Carbamoyl Group Donor | Reacts with the amino acid to form the N-carbamoyl bond. researchgate.netresearchgate.net |

| Water | Solvent | Provides a green and effective reaction medium. researchgate.net |

Optimization of Production Yields and Purity

For in vitro enzymatic biomanufacturing , optimization focuses on several key parameters. The pH of the reaction medium is crucial; studies have identified an optimal pH of 8.0 for the synthesis of N-carbamoyl-L-aspartate. rsc.org Temperature is another critical factor, with an optimal temperature of 45°C being reported for the enzymatic reaction. rsc.org By controlling these conditions, the reaction can be directed to favor the accumulation of N-carbamoyl-L-aspartate and minimize its conversion into subsequent products like dihydroorotate. rsc.org Furthermore, optimizing the initial concentrations of substrates such as L-aspartic acid and ammonium (B1175870) bicarbonate is essential. rsc.org In one study, under optimal conditions with initial concentrations of 20 mM L-aspartate, 19.2 mM of N-carbamoyl-L-aspartate was produced within 3 hours, achieving a yield of 96.0% based on the initial L-aspartic acid. rsc.orgrsc.org The use of an ATP regeneration system is a key strategy for maximizing yield by preventing ATP depletion. rsc.org Purification of the enzymatically produced compound typically involves chromatographic methods. unt.edu